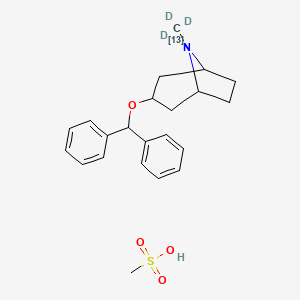

Benztropine-13C,d3 (mesylate)

Descripción

Benztropine-13C,d3 (mesylate) is a stable isotopologue of benztropine mesylate, where one carbon atom is replaced with ¹³C and three hydrogen atoms with deuterium (d₃) . This labeling facilitates its use as an internal standard or tracer in pharmacokinetic, metabolic, and analytical studies. The parent compound, benztropine mesylate, is a synthetic anticholinergic agent combining structural features of atropine (tropane alkaloid) and diphenhydramine (diphenylmethoxy group) . It is clinically used to manage Parkinsonian symptoms and drug-induced extrapyramidal effects. The isotopic variant retains the pharmacological activity of the parent molecule but offers distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic signature .

Propiedades

Fórmula molecular |

C22H29NO4S |

|---|---|

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

3-benzhydryloxy-8-(trideuterio(113C)methyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |

InChI |

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/i1+1D3; |

Clave InChI |

CPFJLLXFNPCTDW-SPZGMPHYSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |

SMILES canónico |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes for Benztropine-13C,d3 (Mesylate)

Core Tropane Skeleton Formation

The synthesis begins with the construction of the 8-azabicyclo[3.2.1]octane (tropane) skeleton. A key intermediate, 3-benzhydryloxy-8-azabicyclo[3.2.1]octane, is synthesized via radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Scheme 1). Optimization of this step involves adding 10% DMF to enhance reaction efficiency. Subsequent N-methylation introduces the methyl group, which is replaced with a 13C-labeled methyl group in the isotopologue.

Isotopic Labeling Strategies

13C Incorporation

The 13C label is introduced at the N-methyl position using 13C-enriched methyl iodide or methyl triflate. A patented method employs catalytic hydrogenation of unsaturated intermediates derived from Wittig reactions, where the methyl group is substituted with a 13C-labeled counterpart. For example, reaction of (S)-2α-aldehyde analogs with methyltriphenylphosphonium-13C bromide yields the 13C-labeled alkene intermediate, which is hydrogenated to the saturated derivative.

Deuterium (d3) Incorporation

Deuterium is incorporated at three positions via hydrogen-deuterium exchange or deuterated reagents. One approach uses deuterated reducing agents (e.g., LiAlD4) during the reduction of ketone intermediates. Alternatively, deuterium gas (D2) is employed in catalytic deuteration of prochiral centers, achieving ≥99% deuterium incorporation.

Mesylation and Final Product Isolation

Methanesulfonation

The tertiary amine of the labeled tropane derivative is reacted with methanesulfonic acid under anhydrous conditions. This step forms the mesylate salt, critical for enhancing solubility and stability. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.

Purification Techniques

- Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves >98% purity.

- Lyophilization : For analytical standards, the mesylate is lyophilized to obtain a stable crystalline solid.

Analytical Characterization

Spectroscopic Confirmation

- NMR : 1H NMR confirms deuterium incorporation via signal absence at protonated positions. 13C NMR verifies the 13C label at the N-methyl group (δ 32–35 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 407.6 ([M+H]+), with isotopic enrichment confirmed by the +4 Da shift.

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Chemical Purity | ≥98% (HPLC) | USP <621> |

| Deuterium Incorporation | ≥99% (d1–d3) | LC-MS/MS |

| Residual Solvents | <0.1% (ICH Q3C) | GC-FID |

Industrial-Scale Production Considerations

Process Optimization

Applications in Quantitative Analysis

Internal Standard Calibration

Benztropine-13C,d3 (mesylate) serves as an internal standard for LC-MS quantification of benztropine in biological matrices. Calibration curves exhibit linearity (R2 >0.99) across 1–1000 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.

Cross-Validation Data

| Matrix | Recovery (%) | Intraday RSD (%) | Interday RSD (%) |

|---|---|---|---|

| Plasma | 98.2 | 2.1 | 3.8 |

| Brain Tissue | 95.4 | 3.5 | 5.2 |

Análisis De Reacciones Químicas

Tipos de Reacciones

La Benztropina-13C,d3 (mesilato) se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan con otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxido de benztropina N, mientras que la reducción puede producir formas reducidas de benztropina .

Aplicaciones Científicas De Investigación

Pharmacological Research

Benztropine-13C,d3 is utilized in pharmacological research to study the drug's metabolism and pharmacokinetics. The isotopic labeling facilitates the tracing of the compound through biological systems, allowing researchers to understand how it is absorbed, distributed, metabolized, and excreted.

- Metabolic Pathways : Studies have shown that benztropine undergoes hepatic metabolism, producing several metabolites such as benztropine N-oxide and N-desmethylbenztropine. The use of benztropine-13C,d3 enables detailed tracking of these metabolites in vivo, providing insights into the drug's metabolic pathways and potential interactions with other medications .

Clinical Applications

Benztropine is FDA-approved for treating various forms of parkinsonism, including idiopathic Parkinson's disease and drug-induced extrapyramidal symptoms. The isotopically labeled version can be used in clinical studies to evaluate the efficacy and safety of benztropine in specific populations.

- Extrapyramidal Symptoms : Benztropine is effective in alleviating symptoms caused by antipsychotic medications, such as acute dystonia and tardive dyskinesia. Clinical trials utilizing benztropine-13C,d3 can help assess its effectiveness in different dosages or formulations .

Neuropharmacology Studies

The unique properties of benztropine-13C,d3 make it suitable for neuropharmacological studies that investigate its effects on neurotransmitter systems.

- Dopaminergic Activity : Benztropine may prolong dopamine action by inhibiting its reuptake. Research employing benztropine-13C,d3 can elucidate its role in modulating dopaminergic activity, which is crucial for understanding its therapeutic effects in Parkinson's disease .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of drugs. Benztropine-13C,d3 can be employed to evaluate potential toxic effects associated with high doses or prolonged use.

- Adverse Effects Monitoring : Studies have indicated that benztropine can cause side effects such as confusion, hallucinations, and urinary retention. Using the isotopically labeled compound allows researchers to monitor these effects more accurately through biomarker analysis .

Drug Interaction Studies

Understanding how benztropine interacts with other medications is essential for optimizing treatment regimens.

- Combination Therapy : Benztropine is often used in conjunction with other antiparkinsonian agents like carbidopa-levodopa. Research involving benztropine-13C,d3 can help clarify the pharmacokinetic interactions between these drugs, potentially leading to improved therapeutic strategies .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of benztropine in various settings:

Mecanismo De Acción

La Benztropina-13C,d3 (mesilato) ejerce sus efectos principalmente a través del antagonismo de los receptores muscarínicos de acetilcolina y la inhibición de la recaptación de dopamina . El compuesto se une a los receptores muscarínicos M1 en el sistema nervioso central, reduciendo la actividad de la acetilcolina . Además, inhibe el transportador de dopamina, aumentando los niveles de dopamina en la hendidura sináptica . Este doble mecanismo ayuda a aliviar los síntomas de la enfermedad de Parkinson y los síntomas extrapiramidales inducidos por fármacos .

Comparación Con Compuestos Similares

Research and Regulatory Considerations

- Regulatory Status: Non-labeled benztropine mesylate is FDA-approved for clinical use, while the isotopologue is restricted to research under guidelines for handling hazardous chemicals .

Q & A

Q. What is the significance of isotopic labeling (13C and d3) in Benztropine-13C,d3 (mesylate), and how does it enhance pharmacokinetic studies?

The 13C and deuterium (d3) labels in Benztropine-13C,d3 (mesylate) enable precise tracking of the compound and its metabolites in biological matrices. Isotopic labeling improves sensitivity and specificity in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses, allowing researchers to distinguish the parent drug from metabolites and quantify low-abundance species. For example, deuterium labeling reduces metabolic interference by stabilizing C-D bonds, while 13C facilitates accurate MS/MS fragmentation pattern analysis .

Q. How should researchers design in vitro experiments to evaluate Benztropine’s dopamine transporter (DAT) inhibition?

To assess DAT inhibition, use radiolabeled ligands like [3H]WIN 35,428 in competitive binding assays. Prepare DAT-expressing cell lines (e.g., HEK-293 cells) and incubate with Benztropine-13C,d3 (mesylate) at varying concentrations. Measure displacement of the radioligand using scintillation counting. Control for sodium ion concentration (e.g., 130 mM NaCl), as sodium modulates DAT binding affinity. Calculate IC50 values using nonlinear regression to quantify inhibitory potency .

Q. What safety protocols are critical when handling Benztropine-13C,d3 (mesylate) in laboratory settings?

Refer to safety data sheets (SDS) for guidelines:

- Use NIOSH-approved respirators (e.g., N95) during prolonged exposure to avoid inhalation of fine particles.

- Wear impermeable gloves (nitrile or neoprene) and lab coats to prevent dermal contact.

- Store the compound in sealed containers within ventilated, locked cabinets to minimize contamination risks.

- Dispose of waste via certified hazardous material protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., D313N mutation in DAT) affect Benztropine’s binding kinetics, and how can this be experimentally resolved?

Mutagenesis studies (e.g., introducing D313N in DAT) alter Benztropine’s binding due to disrupted sodium coordination. Compare apparent dissociation constants (Kd) between wild-type and mutant DAT using saturation binding assays with [3H]CFT. For example, D313N DAT shows reduced sodium dependence, increasing Benztropine’s Kd by ~30%. Pair this with molecular dynamics simulations to map residue-specific interactions and validate experimental observations .

Q. What methodologies can resolve discrepancies in Benztropine’s dual mechanism (anticholinergic vs. DAT inhibition) across different disease models?

Use selective pharmacological blockers to isolate mechanisms:

- For anticholinergic effects, co-administer muscarinic agonists (e.g., pilocarpine) and measure reversal of Benztropine’s action in in vivo Parkinsonian models.

- For DAT inhibition, employ DAT-knockout rodents or siRNA-mediated DAT silencing in cell lines. Quantify dopamine reuptake via fast-scan cyclic voltammetry or HPLC. Cross-validate findings with isotopic tracer studies to track receptor occupancy .

Q. How can researchers optimize in vivo pharmacokinetic studies of Benztropine-13C,d3 (mesylate) to account for species-specific metabolic differences?

- Conduct pilot studies in multiple species (e.g., mice, rats, non-human primates) to identify interspecies variations in cytochrome P450 (CYP) metabolism.

- Use LC-MS/MS to profile major metabolites (e.g., hydroxylated or demethylated derivatives) and compare clearance rates.

- Adjust dosing regimens based on allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting IC50 values for DAT inhibition reported in different studies?

Variability in IC50 may arise from assay conditions (e.g., sodium concentration, temperature). Standardize protocols by:

- Using identical buffer compositions (e.g., 130 mM NaCl, pH 7.4).

- Validating cell line DAT expression levels via Western blot.

- Applying statistical tools like Bland-Altman analysis to assess inter-lab variability .

Q. What strategies mitigate off-target effects of Benztropine-13C,d3 (mesylate) in cancer stem cell (CSC) research?

- Perform RNA-seq or proteomic profiling of treated CSCs to identify unintended pathways (e.g., autophagy or apoptosis).

- Use CRISPR-Cas9 to knock out suspected off-target receptors (e.g., histamine H1 receptors) and assess phenotype rescue.

- Combine Benztropine with selective inhibitors (e.g., tamoxifen for estrogen receptor-positive cells) to isolate synergistic effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.